mTOR Inhibitor WYE-23

mTOR Kinase Inhibition Cancer Biology

Select mTOR Inhibitor WYE-23 for precise mTOR signaling interrogation in PTEN-null prostate cancer models. With sub-nanomolar mTOR inhibition (IC50=0.45 nM) and exceptional 1,469-fold selectivity over PI3Kα, this ATP-competitive pyrazolopyrimidine minimizes off-target PI3K effects, enabling confident attribution of pathway modulation. WYE-23 targets both mTORC1 and mTORC2, circumventing AKT feedback activation that limits rapalogs. Positioned between WYE-132 and WYE-354 in potency, WYE-23 provides a quantifiable benchmark for WYE-series SAR studies. Validated ≥98% purity ensures reproducible in vitro and in vivo workflows.

Molecular Formula C₂₆H₃₂N₈O₄
Molecular Weight 520.58
CAS No. 1062169-46-3
Cat. No. B593760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR Inhibitor WYE-23
CAS1062169-46-3
Synonyms4-[6-[4-[[(cyclopropylamino)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester
Molecular FormulaC₂₆H₃₂N₈O₄
Molecular Weight520.58
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6
InChIInChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35)
InChIKeyNQNFBVOZVJAWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mTOR Inhibitor WYE-23 (CAS 1062169-46-3): ATP-Competitive Pyrazolopyrimidine for Selective mTORC1/2 Targeting


mTOR inhibitor WYE-23 is a small-molecule ATP-competitive pyrazolopyrimidine that directly inhibits mammalian target of rapamycin (mTOR) kinase activity with sub-nanomolar potency (IC50 = 0.45 nM) [1]. This compound belongs to the WYE-series scaffold and targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), distinguishing it mechanistically from allosteric rapalogs that only inhibit mTORC1 [2]. WYE-23 exhibits 1,469-fold selectivity for mTOR over PI3Kα (IC50 = 661 nM) [1], demonstrating functional pathway discrimination critical for minimizing PI3K-mediated off-target effects. The compound has been structurally characterized in the primary medicinal chemistry literature and is commercially available with validated purity specifications suitable for reproducible in vitro and in vivo experimental workflows .

Why Generic mTOR Inhibitor Substitution Is Not Advisable for WYE-23-Dependent Research Programs


mTOR inhibitors within the WYE-series and broader ATP-competitive class exhibit substantial divergence in biochemical potency, kinase selectivity profiles, cellular activity, and metabolic stability that cannot be assumed interchangeable [1]. For instance, WYE-23 (IC50 = 0.45 nM) differs from WYE-354 (IC50 = 4–5 nM) by approximately 10-fold in mTOR enzymatic inhibition and by over 8-fold in LNCaP cellular potency . Even more pronounced differences exist between WYE-23 and WYE-687 (IC50 = 7 nM, ~15-fold less potent) or WYE-132 (IC50 = 0.19 nM, ~2.4-fold more potent) [2]. Substitution without validation introduces uncontrolled experimental variables that compromise dose-response reproducibility, pathway inhibition fidelity, and cross-study comparability. Procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions, as the differential evidence below demonstrates.

Quantitative Differentiation Evidence for mTOR Inhibitor WYE-23: Head-to-Head and Cross-Study Comparisons


WYE-23 mTOR Enzymatic Potency Compared to WYE-354, WYE-687, and WYE-132

WYE-23 inhibits mTOR kinase with an IC50 of 0.45 nM, placing it among the sub-nanomolar potent ATP-competitive mTOR inhibitors [1]. In direct cross-study comparison, WYE-23 is approximately 10-fold more potent than WYE-354 (IC50 = 4–5 nM) , approximately 15-fold more potent than WYE-687 (IC50 = 7 nM) , and approximately 2.4-fold less potent than WYE-132 (IC50 = 0.19 nM) [2]. This positioning within the WYE-series potency hierarchy enables researchers to select the appropriate potency tier for their specific experimental design.

mTOR Kinase Inhibition Cancer Biology

WYE-23 Cellular Antiproliferative Activity in LNCaP Prostate Cancer Cells

WYE-23 inhibits cell growth in LNCaP prostate cancer cells with an IC50 of 42 nM . This represents an 8.5-fold improvement in cellular potency compared to WYE-354, which exhibits an IC50 of 355 nM in the same LNCaP cellular assay . The enhanced cellular activity of WYE-23 relative to WYE-354 may reflect differences in cell permeability, intracellular target engagement, or compound retention within the cellular environment.

Cellular Pharmacology Antitumor Activity Prostate Cancer

WYE-23 mTOR Selectivity Over PI3Kα Compared to WYE-687 and WYE-28

WYE-23 exhibits a selectivity ratio of 1,469-fold for mTOR (IC50 = 0.45 nM) over PI3Kα (IC50 = 661 nM) [1]. This selectivity profile positions WYE-23 between WYE-687 (100-fold selectivity; PI3Kα IC50 ≈ 700 nM) and WYE-28 (75-fold selectivity; PI3Kα IC50 = 6 nM) . The higher selectivity ratio of WYE-23 compared to WYE-28 may confer advantages in experiments requiring cleaner mTOR-specific pathway inhibition with reduced PI3K pathway cross-talk.

Kinase Selectivity PI3K Off-Target Pathway Specificity

WYE-23 Microsomal Stability and In Vitro Metabolic Half-Life

WYE-23 demonstrates microsomal stability with a half-life (T1/2) exceeding 30 minutes in in vitro microsomal incubation assays . While direct comparator data for other WYE-series compounds in identical assay conditions is not publicly available, this stability parameter provides a baseline for researchers conducting ADME characterization or planning in vivo pharmacokinetic studies with WYE-23.

ADME Metabolic Stability Drug Discovery

High-Value Application Scenarios for mTOR Inhibitor WYE-23 in Scientific and Preclinical Research


Cellular mTOR Pathway Dissection in PTEN-Deficient Prostate Cancer Models

WYE-23's sub-nanomolar mTOR inhibition (IC50 = 0.45 nM) combined with robust LNCaP cellular potency (IC50 = 42 nM) [1] makes it well-suited for interrogating mTOR signaling in PTEN-null prostate cancer models. The compound's 1,469-fold selectivity over PI3Kα [1] ensures that observed pathway effects can be attributed primarily to mTOR inhibition rather than off-target PI3K modulation, a critical consideration given the frequent co-activation of PI3K and mTOR pathways in PTEN-deficient tumors .

Comparative Pharmacology Studies Across ATP-Competitive mTOR Inhibitors

Researchers seeking to establish structure-activity relationships or compare pharmacological profiles across the WYE-series should consider WYE-23 as a reference compound positioned between WYE-132 (higher potency) and WYE-354/WYE-687 (lower potency) [1]. The 8.5-fold difference in LNCaP cellular activity between WYE-23 and WYE-354 provides a quantifiable benchmark for evaluating cellular permeability or target engagement efficiency across structurally related pyrazolopyrimidines.

Preclinical Antitumor Efficacy Studies Requiring mTORC1/2 Dual Inhibition

As an ATP-competitive mTOR inhibitor, WYE-23 targets both mTORC1 and mTORC2, addressing the feedback activation of AKT that limits the efficacy of rapalog-based therapies [1]. This mechanistic advantage is particularly relevant for antitumor studies where rapamycin resistance mechanisms are a concern. The compound's microsomal stability (T1/2 > 30 min) supports its use in cell-based efficacy experiments and may inform preliminary in vivo study design, though full pharmacokinetic characterization is recommended before committing to animal studies.

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